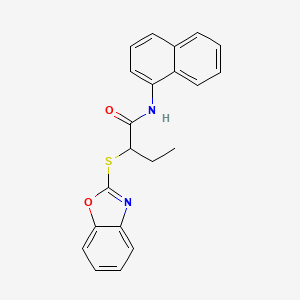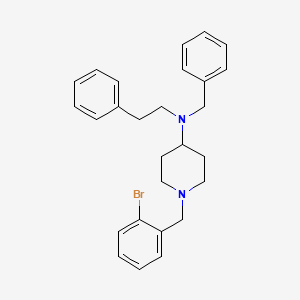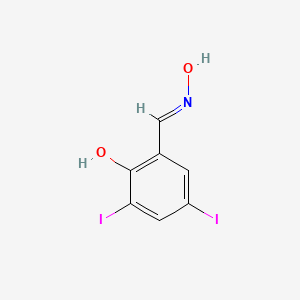![molecular formula C25H23N3O3 B10884440 4-(3-{(1E)-2-cyano-3-[(2-methylphenyl)amino]-3-oxoprop-1-en-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid](/img/structure/B10884440.png)
4-(3-{(1E)-2-cyano-3-[(2-methylphenyl)amino]-3-oxoprop-1-en-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-{(1E)-2-cyano-3-[(2-methylphenyl)amino]-3-oxoprop-1-en-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that includes a cyano group, a pyrrole ring, and a benzoic acid moiety, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-{(1E)-2-cyano-3-[(2-methylphenyl)amino]-3-oxoprop-1-en-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Coupling Reactions: The final coupling of the pyrrole ring with the benzoic acid derivative can be achieved through a Suzuki or Heck coupling reaction, using palladium catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve continuous flow synthesis techniques to ensure high yield and purity. This method allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentration, which is crucial for complex organic syntheses.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-{(1E)-2-cyano-3-[(2-methylphenyl)amino]-3-oxoprop-1-en-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-(3-{(1E)-2-cyano-3-[(2-methylphenyl)amino]-3-oxoprop-1-en-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs, particularly in the treatment of cancer and inflammatory diseases.
Materials Science: The compound’s unique structure makes it suitable for use in organic electronics and as a building block for advanced materials.
Biological Studies: It can be used to study enzyme inhibition and protein-ligand interactions due to its complex structure.
Mecanismo De Acción
The mechanism of action of 4-(3-{(1E)-2-cyano-3-[(2-methylphenyl)amino]-3-oxoprop-1-en-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Tolfenamic Acid: An aminobenzoic acid derivative used for pain relief and exhibiting anticancer activity.
N-(3-Amino-4-methylphenyl)benzamide: A compound used in medicinal chemistry with applications in drug synthesis.
Uniqueness
4-(3-{(1E)-2-cyano-3-[(2-methylphenyl)amino]-3-oxoprop-1-en-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C25H23N3O3 |
|---|---|
Peso molecular |
413.5 g/mol |
Nombre IUPAC |
4-[3-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]-3-methylbenzoic acid |
InChI |
InChI=1S/C25H23N3O3/c1-15-7-5-6-8-22(15)27-24(29)21(14-26)13-20-12-17(3)28(18(20)4)23-10-9-19(25(30)31)11-16(23)2/h5-13H,1-4H3,(H,27,29)(H,30,31)/b21-13+ |
Clave InChI |
JCGMHKIAPHYZLM-FYJGNVAPSA-N |
SMILES isomérico |
CC1=CC=CC=C1NC(=O)/C(=C/C2=C(N(C(=C2)C)C3=C(C=C(C=C3)C(=O)O)C)C)/C#N |
SMILES canónico |
CC1=CC=CC=C1NC(=O)C(=CC2=C(N(C(=C2)C)C3=C(C=C(C=C3)C(=O)O)C)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2E)-2-(2-chloro-5-nitrobenzylidene)hydrazinyl]quinoline](/img/structure/B10884359.png)
![2-[(4-acetylphenyl)amino]-2-oxoethyl [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate](/img/structure/B10884366.png)

![1-(3,4-Dihydro-2H-quinolin-1-YL)-2-({5-methyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)ethanone](/img/structure/B10884369.png)
![3-[(3-bromobenzyl)sulfanyl]-5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10884377.png)
![4-{(E)-[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B10884378.png)

![2-(4-Methylphenoxy)-1-[4-(4-nitrobenzyl)piperazin-1-yl]ethanone](/img/structure/B10884393.png)
![1-[1-(3-Phenoxybenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B10884397.png)
![3,5-bis(3,4-dimethoxyphenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B10884410.png)

![2-[1-(4-Bromobenzyl)piperidin-4-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B10884423.png)
![(2-Fluorophenyl)-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B10884430.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10884432.png)
